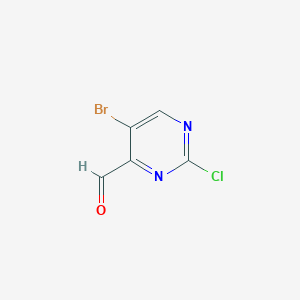

5-Bromo-2-chloropyrimidine-4-carbaldehyde

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound, analogous to benzene (B151609) and pyridine (B92270), containing two nitrogen atoms at the first and third positions of its six-membered ring. nih.gov This structural motif is of immense interest in organic and medicinal chemistry as it forms the backbone of a vast array of natural and synthetic products. nih.govnih.gov Pyrimidine scaffolds are ubiquitous in nature, most notably as essential components of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil. nih.gov Their presence extends to vital natural products like vitamin B1 (thiamine). nih.gov

In the realm of synthetic chemistry, the pyrimidine framework is considered a "privileged scaffold" due to its versatile biological activities. nih.gov Pyrimidine derivatives have been extensively developed for therapeutic applications, showing promise as anticancer, anti-inflammatory, antiviral, insecticidal, fungicidal, and herbicidal agents. nih.govsmolecule.comguidechem.com The adaptability of the pyrimidine ring allows for diverse substitutions, enabling chemists to fine-tune the molecule's properties to interact with a wide range of biological targets, thereby facilitating the development of novel and more effective therapeutic agents. nih.gov

Overview of Halogenated Pyrimidine Derivatives as Strategic Synthetic Intermediates

Halogenated pyrimidine derivatives are highly valuable as strategic intermediates in the synthesis of more complex molecules. smolecule.comchemicalbook.com The presence of halogen atoms (such as chlorine and bromine) on the pyrimidine ring significantly enhances the compound's reactivity, making it a versatile building block. smolecule.com These halogens act as reactive handles, or electrophilic sites, that can participate in a variety of chemical transformations.

Key reactions involving halogenated pyrimidines include:

Nucleophilic Substitution: The chlorine atom, particularly at the C-2 position, can be readily displaced by various nucleophiles like amines or alcohols. smolecule.com

Cross-Coupling Reactions: The bromine atom, often found at the C-5 position, is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of new carbon-carbon bonds with organometallic reagents. smolecule.comchemicalbook.com

This differential reactivity between the halogen substituents allows for selective and sequential modifications of the pyrimidine core. This strategic functionalization is crucial in the construction of complex pharmaceutical compounds and materials with specific chemical properties. smolecule.comguidechem.com For instance, compounds like 5-bromo-2-chloropyrimidine (B32469) are used as key intermediates in the synthesis of drugs. chemicalbook.com The ability to precisely control these reactions makes halogenated pyrimidines indispensable tools for chemists aiming to create novel molecular architectures. acs.org

Distinctive Structural Features of 5-Bromo-2-chloropyrimidine-4-carbaldehyde

This compound is a unique molecule defined by a specific combination of a pyrimidine core, a distinct halogenation pattern, and a reactive aldehyde group. smolecule.com This precise arrangement of functional groups dictates its chemical behavior and its utility as a synthetic precursor.

The foundation of the molecule is the pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. nih.gov This core structure is planar and possesses aromatic stability. The nitrogen atoms within the ring act as electron-withdrawing groups, which influences the electron distribution and reactivity of the entire molecule. This inherent electronic nature of the pyrimidine scaffold is fundamental to the chemical properties of its derivatives.

The specific placement of the halogen atoms is a critical feature of this compound.

Chlorine at C-2: The chlorine atom at the second position is highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide variety of functional groups at this site.

Bromine at C-5: The bromine atom at the fifth position is less reactive towards nucleophilic attack compared to the C-2 chlorine but is ideally positioned for participation in metal-catalyzed cross-coupling reactions. smolecule.com

This differential reactivity enables chemists to perform selective chemical modifications at two distinct points on the pyrimidine ring, making it a highly versatile synthetic intermediate. smolecule.comchemicalbook.com

The presence of a carbaldehyde (an aldehyde group, -CHO) at the fourth position adds another layer of synthetic versatility. The aldehyde group is a reactive functional group that can undergo a wide range of chemical transformations, including:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Reductive amination to form amines.

Wittig reactions to form alkenes.

Condensation reactions to form larger, more complex structures.

This functionality provides a third reactive site on the molecule, further expanding its potential as a building block in the synthesis of diverse and complex organic compounds, particularly in medicinal chemistry. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClN₂O | smolecule.com |

| Molecular Weight | 221.45 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 63-68 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H2BrClN2O |

|---|---|

Molecular Weight |

221.44 g/mol |

IUPAC Name |

5-bromo-2-chloropyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C5H2BrClN2O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H |

InChI Key |

PRWHBYVDMJFWQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C=O)Br |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 Bromo 2 Chloropyrimidine 4 Carbaldehyde

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine core of 5-Bromo-2-chloropyrimidine-4-carbaldehyde is characterized as a π-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. researchgate.netresearchgate.net This inherent electron deficiency, further intensified by the presence of two halogen substituents and a carbaldehyde group, renders the ring highly susceptible to nucleophilic attack while being strongly deactivated towards electrophilic substitution. researchgate.netresearchgate.netyoutube.com

Nucleophilic Aromatic Substitution (SNAr) on Halogen Atoms (C-2, C-5)

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound, with the chlorine and bromine atoms serving as potential leaving groups. The reaction's regioselectivity is a critical aspect of its chemistry.

In nucleophilic aromatic substitution reactions, there is a pronounced preference for the substitution to occur at the C-2 position, leading to the displacement of the chloride ion. rsc.orgacs.org Studies on the closely related compound, 5-bromo-2-chloropyrimidine (B32469), have shown that reactions with various nucleophiles, such as amines and alkoxides, selectively yield the 2-substituted product. rsc.orgacs.org For instance, the reaction of 5-bromo-2-chloropyrimidine with a naphthalen-1-yloxy nucleophile resulted in the formation of 5-Bromo-2-(naphthalen-1-yloxy)pyrimidine, confirming substitution at the C-2 position. acs.org This high regioselectivity is primarily driven by the electronic activation of the C-2 position.

Conversely, palladium-catalyzed cross-coupling reactions, which proceed through a different mechanistic pathway than SNAr, show a reverse selectivity. In these reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine bond at the C-5 position is more reactive, allowing for the preferential substitution of the bromo group.

| Reaction Type | Reactive Position | Leaving Group | Primary Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-2 | Chloride (Cl⁻) | 2-Substituted-5-bromopyrimidine-4-carbaldehyde |

| Palladium-Catalyzed Cross-Coupling | C-5 | Bromide (Br⁻) | 5-Substituted-2-chloropyrimidine-4-carbaldehyde |

The high reactivity and regioselectivity observed in the SNAr reactions of this compound are governed by a combination of electronic and steric factors.

Electronic Influences:

π-Deficient Ring: The two nitrogen atoms in the pyrimidine ring inductively withdraw electron density, making the ring carbons electrophilic and priming them for attack by nucleophiles. youtube.com

Activating Groups: The reactivity is significantly enhanced by the strong electron-withdrawing nature of the carbaldehyde group at the C-4 position. This group, along with the ring nitrogens, strongly activates the adjacent C-2 position for nucleophilic attack. rsc.orgnih.gov While the C-5 position is also activated, the electronic influence is most pronounced at the positions ortho and para to the activating nitrogen atoms, making C-2 the most electrophilic site.

Leaving Group Ability: In activated SNAr systems, the relative leaving group ability often follows the order F > Cl ≈ Br > I. rsc.orgnih.gov However, the overwhelming electronic activation at the C-2 position makes the displacement of chloride the kinetically favored pathway over bromide displacement at C-5.

Steric Influences: Steric hindrance does not appear to be a major inhibiting factor for substitution at the C-2 position. rsc.org The position is relatively unhindered, allowing even bulky nucleophiles to react efficiently. The C-5 position is flanked by the C-4 carbaldehyde, which could impose minor steric constraints, but electronic factors are the dominant drivers of the observed regioselectivity.

Electrophilic Attack on the Pyrimidine Core

Electrophilic aromatic substitution reactions are generally not feasible for this compound. The pyrimidine ring is inherently electron-deficient, a characteristic that makes it significantly less reactive towards electrophiles than benzene (B151609). researchgate.netyoutube.comyoutube.com The presence of three potent electron-withdrawing substituents—a chloro group, a bromo group, and a carbaldehyde group—further deactivates the ring, making it exceptionally resistant to attack by electrophiles. youtube.com

In the rare cases where activated pyrimidines undergo electrophilic substitution, the reaction typically occurs at the C-5 position, which is the most electron-rich carbon in the ring. researchgate.netyoutube.com However, since this position is already substituted with a bromine atom in the title compound, electrophilic attack on the carbon framework is highly improbable under standard conditions.

Transformations of the Carbaldehyde Functionality at C-4

The aldehyde group at the C-4 position provides a versatile handle for a variety of chemical transformations, distinct from the reactivity of the pyrimidine ring itself.

Oxidation Reactions to Carboxylic Acids

The carbaldehyde functionality can be readily oxidized to the corresponding carboxylic acid. libretexts.org This transformation results in the formation of 5-Bromo-2-chloropyrimidine-4-carboxylic acid, a compound whose existence is documented in chemical literature. smolecule.comchemtik.com

This oxidation is a common and high-yielding reaction in organic synthesis. Standard oxidizing agents can be employed for this purpose, with the reaction proceeding via the formation of a hydrate (B1144303) (gem-diol) intermediate upon addition of water to the aldehyde, which is then oxidized. libretexts.org

| Starting Material | Reaction | Product | Common Oxidizing Agents |

|---|---|---|---|

| This compound | Oxidation | 5-Bromo-2-chloropyrimidine-4-carboxylic acid | KMnO₄, CrO₃/H₂SO₄ (Jones reagent), Tollens' reagent (Ag₂O/NH₄OH) |

The key to this transformation is its chemoselectivity. Under controlled conditions, the aldehyde group can be oxidized without affecting the halogenated pyrimidine ring, demonstrating the orthogonal reactivity of the two main components of the molecule.

Reduction Reactions to Alcohols

The aldehyde functional group at the C-4 position of this compound can be readily reduced to a primary alcohol, yielding (5-bromo-2-chloropyrimidin-4-yl)methanol. This transformation is a standard reaction in organic chemistry, typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The resulting hydroxymethyl group can serve as a key functional handle for further synthetic elaborations, including esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions. While this reduction is a fundamental and expected reaction, specific documented procedures in peer-reviewed literature for this exact substrate are not detailed in the provided search results.

Condensation Reactions (e.g., Schiff Base and Hydrazone Formation)

The electrophilic carbon atom of the aldehyde group at C-4 is susceptible to nucleophilic attack by primary amines and hydrazine (B178648) derivatives, leading to the formation of imines (Schiff bases) and hydrazones, respectively. advancechemjournal.comeijppr.com These condensation reactions are typically catalyzed by a small amount of acid and involve the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. eijppr.com

Hydrazone formation on the 5-bromo-2-chloropyrimidine scaffold has been demonstrated. In a related synthesis, 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine is reacted with various aryl aldehydes in refluxing ethanol to produce the corresponding aryl-(5-bromo-2-chloro-pyrimidine-4-yl)hydrazones. jsscacs.edu.in This confirms the facility of forming a hydrazone linkage at the C-4 position. Analogously, reacting this compound with hydrazine hydrate, phenylhydrazine, or other substituted hydrazines would yield the corresponding hydrazone derivatives, which are valuable intermediates in their own right. jsscacs.edu.innih.gov

The general synthesis for related hydrazones is outlined in the table below.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine | Aryl aldehyde | Ethanol, Reflux, 1h | Aryl-(5-bromo-2-chloro-pyrimidine-4-yl)hydrazone |

Cross-Coupling Reactions

The presence of two different halogen atoms on the pyrimidine ring opens the door for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. wikipedia.orgnobelprize.org These reactions are powerful tools for forming carbon-carbon bonds. The reactivity of halogens in these catalytic cycles generally follows the order I > Br > OTf > Cl. sigmaaldrich.com Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position, allowing for highly selective and sequential functionalization of the pyrimidine core.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions (e.g., Suzuki, Sonogashira)

The greater reactivity of the C-Br bond allows for chemoselective cross-coupling reactions at the C-5 position, leaving the chlorine atom at C-2 untouched. researchgate.net This has been demonstrated in Suzuki-Miyaura couplings where 5-Bromo-2-chloropyrimidine reacts with an aryl boronic acid selectively at the C-5 position. researchgate.net This selectivity enables the synthesis of 2-chloro-5-arylpyrimidines, which can then undergo a second, different coupling reaction at the C-2 position if desired.

Similarly, Sonogashira coupling with terminal alkynes is expected to occur preferentially at the C-5 position under standard conditions (Pd catalyst, Cu(I) co-catalyst, and a base), yielding 5-alkynyl-2-chloropyrimidines. wikipedia.orgorganic-chemistry.orglibretexts.org The selective functionalization at C-5 is a key strategy in the synthesis of complex substituted pyrimidines.

Coupling at the less reactive C-2 chlorine atom is more challenging but can be achieved. Typically, this reaction is performed after the C-5 position has already been functionalized. By employing more forcing reaction conditions or specialized catalyst systems with ligands designed to activate C-Cl bonds (e.g., bulky, electron-rich phosphine (B1218219) ligands), a second cross-coupling reaction can be induced at the C-2 position. libretexts.org

Research on related dihalopyrimidines has shown that C-2 selective coupling is possible. researchgate.net Furthermore, studies using other organometallic reagents with 5-bromo-2-chloropyrimidine have shown that 2,5-disubstituted products can be formed, confirming that the C-2 position is accessible to coupling reactions under the appropriate conditions. This sequential approach, capitalizing on the differential reactivity of the two halogens, provides a powerful method for the controlled, stepwise synthesis of unsymmetrically disubstituted pyrimidines.

Exploration of Other Metal-Catalyzed Coupling Methodologies (e.g., Indium Organometallics)

Beyond traditional boronic acids and alkynes, other organometallic reagents have been successfully employed in cross-coupling reactions with 5-bromo-2-chloropyrimidine. Notably, the palladium-catalyzed cross-coupling with triorganoindium reagents has been shown to be a highly effective method. chemicalbook.com

This reaction proceeds with high chemoselectivity, coupling exclusively at the more reactive C-5 bromine position to afford 2-chloro-5-substituted pyrimidines in good yields. chemsrc.com The reaction is versatile, accommodating a range of indium reagents. For example, tri(3-indolyl)indium, thiophenylindium, and pyridylindium reagents all react cleanly at the C-5 position. chemicalbook.com This methodology was successfully applied in the first total synthesis of the marine alkaloid hyrtinadine A, where a key step involved a twofold cross-coupling of a tri(3-indolyl)indium reagent with 5-bromo-2-chloropyrimidine.

| Indium Reagent | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Tri(3-indolyl)indium | Pd(PPh₃)₄, THF, 60°C, 12h | 2-Chloro-5-(1H-indol-3-yl)pyrimidine | 88% |

| Triphenylindium | Pd(PPh₃)₄, THF, 60°C, 12h | 2-Chloro-5-phenylpyrimidine | 85% |

| Tri(thiophen-2-yl)indium | Pd(PPh₃)₄, THF, 60°C, 12h | 2-Chloro-5-(thiophen-2-yl)pyrimidine | 75% |

| Tri(naphthalen-1-yl)indium | Pd(PPh₃)₄, THF, 60°C, 12h | 2-Chloro-5-(naphthalen-1-yl)pyrimidine | 80% |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound makes it a prime candidate for participation in several classic MCRs, which are fundamental in creating diverse molecular libraries for drug discovery and materials science.

Despite its potential, a thorough review of the scientific literature reveals a notable absence of specific published examples where this compound is utilized as the aldehyde component in multi-component reactions. The existing research tends to focus on more general reactivity, such as nucleophilic substitution at the chloro position or cross-coupling reactions at the bromo position. smolecule.com

However, based on the established mechanisms of well-known MCRs, it is possible to theorize how this compound would participate in these transformations.

Biginelli Reaction

The Biginelli reaction is a three-component condensation that typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. This reaction, often catalyzed by an acid, leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological applications, including as calcium channel blockers. In a hypothetical Biginelli reaction, this compound would serve as the aldehyde component, reacting with the other two components to form a DHPM scaffold bearing the substituted pyrimidine ring.

Ugi Reaction

The Ugi reaction is a four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. researchgate.net This reaction is exceptionally versatile and widely used for the rapid synthesis of peptide-like structures (peptidomimetics). nih.gov The aldehyde group of this compound could readily participate in the initial formation of an imine with the amine component, which is a key step in the Ugi reaction mechanism. researchgate.net

Passerini Reaction

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, yielding an α-acyloxy carboxamide. smolecule.com This reaction is one of the oldest known isocyanide-based MCRs and is valued for its ability to create functionalized amide structures. smolecule.comnih.gov The electrophilic aldehyde carbon of this compound would be susceptible to attack by the isocyanide in the presence of a carboxylic acid, leading to the characteristic Passerini product.

The following interactive table summarizes the theoretical participation of this compound in these key multi-component reactions, outlining the reactants and the general structure of the expected products.

Interactive Data Table: Theoretical Multi-Component Reactions

| Reaction Type | Other Reactants | Potential Product Class |

| Biginelli Reaction | Ethyl acetoacetate, Urea/Thiourea | 4-(5-Bromo-2-chloropyrimidin-4-yl)-3,4-dihydropyrimidin-2(1H)-one/thione |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino-N-(5-bromo-2-chloropyrimidin-4-yl)methylcarboxamide |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy-(5-bromo-2-chloropyrimidin-4-yl)acetamide |

While direct experimental evidence for these specific MCRs is currently unavailable in the literature, the known reactivity of aldehydes in these transformations provides a strong basis for these theoretical applications. The synthesis of novel heterocyclic scaffolds through the incorporation of the highly functionalized this compound moiety in MCRs remains an area ripe for exploration.

Derivatization Strategies for the 5 Bromo 2 Chloropyrimidine 4 Carbaldehyde Scaffold

Synthesis of Pyrimidine-Fused Heterocyclic Systems

The aldehyde and chloro-substituents on the pyrimidine (B1678525) ring are key functionalities for the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions often proceed via condensation and cyclization pathways.

Construction of Pyrazolo[3,4-d]pyrimidines and Analogous Structures

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their wide range of biological activities, including acting as kinase inhibitors. nih.gov The synthesis of these structures from 5-bromo-2-chloropyrimidine-4-carbaldehyde is a common strategy. The reaction typically involves condensation of the aldehyde group with a hydrazine (B178648) derivative, followed by intramolecular cyclization to form the pyrazole (B372694) ring fused to the pyrimidine core.

For instance, reacting this compound with hydrazine hydrate (B1144303) leads to the formation of the corresponding hydrazone, which then cyclizes to yield a 5-bromo-2-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate. This intermediate can be further functionalized, for example, by nucleophilic substitution of the chlorine atom or by cross-coupling reactions at the bromine position. This approach has been utilized to create libraries of potential therapeutic agents. nih.gov

| Reagent | Resulting Core Structure | Potential Application |

| Hydrazine Derivatives | Pyrazolo[3,4-d]pyrimidine | Kinase Inhibitors |

Formation of Thiazolo[4,5-d]pyrimidines and Other Fused Ring Systems

The aldehyde and chloro functionalities also facilitate the synthesis of other fused systems like thiazolo[4,5-d]pyrimidines. These compounds are recognized as purine (B94841) analogs and exhibit various biological activities, including anticancer properties. mdpi.com The formation of the thiazole (B1198619) ring typically involves a reaction with a compound containing both a thiol and an amino group. For example, the reaction of this compound with a cysteine derivative can lead to the formation of a thiazolidine (B150603) intermediate, which upon subsequent cyclization and aromatization, yields the desired thiazolo[4,5-d]pyrimidine (B1250722) scaffold. researchgate.net

Introduction of Amine Functionalities via Nucleophilic Substitution

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, providing a direct route to introduce various amine functionalities.

Preparation of Substituted Pyrimidinylamines

The treatment of this compound with a diverse range of primary and secondary amines allows for the synthesis of a wide array of 2-aminopyrimidine (B69317) derivatives. This reaction is typically performed in the presence of a non-nucleophilic base, such as diisopropylethylamine or triethylamine (B128534), to scavenge the hydrogen chloride byproduct. The ease of this substitution enables the systematic modification of the substituent at the 2-position, which is often crucial for modulating the biological activity of the resulting compounds.

Chemoselective and Regioselective Functionalization at Halogen and Aldehyde Sites

The presence of multiple reactive sites on the this compound molecule allows for sophisticated, multi-step synthetic sequences. The distinct reactivity of the aldehyde, the bromine atom, and the chlorine atom can be exploited to achieve chemoselective and regioselective functionalization.

Sequential Functionalization of Multiple Reactive Centers

A key strategy in leveraging the utility of this compound is the sequential functionalization of its reactive centers. smolecule.com The aldehyde group can be selectively modified first, for instance, through Wittig reactions to form alkenes, while leaving the halogen atoms intact. smolecule.com Following the modification of the aldehyde, the more reactive chlorine atom at the 2-position can be selectively displaced by a nucleophile. Subsequently, the bromine atom at the 5-position can undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl moieties. smolecule.com This stepwise approach offers a high degree of control and flexibility in the synthesis of complex, highly substituted pyrimidine derivatives. smolecule.com

| Reaction Step | Reactive Site | Typical Reagents/Conditions | Resulting Modification |

| 1 | Aldehyde | Wittig reagent | Alkene formation |

| 2 | Chlorine (C2) | Amine, Base | Introduction of amino group |

| 3 | Bromine (C5) | Boronic acid, Palladium catalyst | Aryl/heteroaryl group introduction |

Structure-Reactivity Relationship (SRR) Studies of Pyrimidine Derivatives (Focus on Chemical Modifications)

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that is further intensified by the presence of halogen substituents. This inherent electronic property makes the pyrimidine core susceptible to nucleophilic attack, a feature that is extensively exploited in the synthesis of a wide array of derivatives. The reactivity of the this compound scaffold is primarily governed by the interplay of the electronic and steric effects of its substituents: the bromo group at the C5 position, the chloro group at the C2 position, and the carbaldehyde group at the C4 position.

Impact of Substituent Electronic and Steric Parameters on Chemical Behavior

The chemical behavior of pyrimidine derivatives, particularly in nucleophilic aromatic substitution (SNAr) reactions, is profoundly influenced by the electronic nature and size of the substituents attached to the pyrimidine ring.

Electronic Effects: The rate and regioselectivity of nucleophilic substitution reactions on the pyrimidine ring are highly sensitive to the electronic properties of the substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbon atoms in the pyrimidine ring, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the ring, which can slow down or even inhibit the substitution reaction. acs.org

For instance, in a typical SNAr reaction on a dihalopyrimidine, the presence of an additional electron-withdrawing group, such as a nitro group, would significantly increase the reaction rate by stabilizing the negatively charged Meisenheimer complex intermediate. thieme-connect.com In the case of this compound, both the bromine and chlorine atoms, as well as the aldehyde group, are electron-withdrawing, making the pyrimidine ring highly activated towards nucleophilic substitution. Studies on related systems have shown a clear correlation between the electron-withdrawing strength of a substituent and the reaction rate. thieme-connect.com

Steric Effects: Steric hindrance plays a critical role in determining the accessibility of the electrophilic centers on the pyrimidine ring to the incoming nucleophile. nih.govhumanjournals.com Bulky substituents in the vicinity of a potential reaction site can physically obstruct the approach of the nucleophile, leading to a decrease in the reaction rate or a shift in regioselectivity towards a less hindered position. americanelements.com For example, a large substituent at the C5 position of a pyrimidine ring can influence the selectivity of a nucleophilic attack between the C4 and C2 positions. nih.gov The concept of steric hindrance is a key factor in synthetic strategy, as it can be exploited to direct reactions to a desired position. nih.govhumanjournals.com

The following interactive table illustrates the general impact of electronic and steric parameters of a substituent at the C5 position on the relative rate of a hypothetical SNAr reaction at the C4 position of a 2-chloropyrimidine (B141910) derivative.

| C5-Substituent (X) | Electronic Effect | Steric Parameter (van der Waals radius, Å) | Relative Reaction Rate |

| -H | Neutral | 1.20 | 1.0 |

| -CH₃ | Weakly Donating | 2.00 | 0.8 |

| -C(CH₃)₃ | Donating | 3.50 | 0.2 |

| -F | Withdrawing | 1.47 | 1.5 |

| -NO₂ | Strongly Withdrawing | 2.40 | 5.0 |

| -Br | Withdrawing | 1.85 | 2.0 |

This table is illustrative and intended to demonstrate the general principles of electronic and steric effects. Actual reaction rates can vary depending on the specific nucleophile, solvent, and reaction conditions.

Influence of Positional Isomerism on Reactivity Profiles

Positional isomerism, the variation in the location of substituents on the pyrimidine ring, has a profound impact on the reactivity of the molecule. nih.gov The specific placement of a substituent can dramatically alter the electronic distribution within the ring and the steric environment around the reactive sites, leading to different reaction outcomes. mdpi.com

In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position. nih.gov However, the introduction of another substituent on the ring can alter this preference. For example, the presence of an electron-donating group at the C6 position can direct the nucleophilic attack to the C2 position. nih.gov This change in regioselectivity is attributed to the alteration of the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring system.

The reactivity of pyridine (B92270), a related heterocyclic system, also demonstrates the importance of positional isomerism. Nucleophilic aromatic substitution on pyridine occurs preferentially at the ortho and para positions relative to the ring nitrogen, but not at the meta position. This is because the intermediates formed by attack at the ortho and para positions are more stable.

Consider the hypothetical reactivity of different positional isomers of a bromochloro-formyl-pyrimidine towards a generic nucleophile. The position of the aldehyde group, a strong electron-withdrawing group, will significantly influence the electrophilicity of the adjacent carbon atoms.

| Compound | Regioselectivity of Nucleophilic Attack | Rationale |

| 5-Bromo-2-chloropyrimidine-4-carbaldehyde | Primarily at C2 | The aldehyde at C4 strongly activates the adjacent C2 and C5 positions. The chlorine at C2 is a good leaving group. |

| 5-Bromo-4-chloropyrimidine-2-carbaldehyde | Primarily at C4 | The aldehyde at C2 activates the adjacent C4 position. The chlorine at C4 is a good leaving group and is generally more reactive than the C2 position in pyrimidines. |

| 2-Bromo-4-chloropyrimidine-5-carbaldehyde | Primarily at C4 | The aldehyde at C5 activates the adjacent C4 and C6 positions. The chlorine at C4 is a better leaving group and more sterically accessible than the bromo at C2. |

This table presents a qualitative prediction based on established principles of pyrimidine reactivity. The actual outcomes may vary based on specific reaction conditions.

Applications of 5 Bromo 2 Chloropyrimidine 4 Carbaldehyde As a Versatile Synthetic Building Block

Utility in Medicinal Chemistry Synthesis

The trifunctional nature of 5-Bromo-2-chloropyrimidine-4-carbaldehyde, with its distinct reactive sites, establishes it as a highly valuable scaffold in the synthesis of complex molecules for medicinal applications. The chlorine atom is susceptible to nucleophilic substitution, the bromine atom can participate in cross-coupling reactions, and the aldehyde group serves as a point for condensation and derivatization.

Precursor for Pharmacologically Relevant Intermediates and Drug-like Molecules

This compound is a key starting material for the synthesis of a variety of pharmacologically relevant intermediates and drug-like molecules. The pyrimidine (B1678525) core is a common feature in many biologically active compounds. The strategic placement of the bromo and chloro substituents provides chemists with the tools to build molecular complexity through sequential and selective reactions.

For instance, the aldehyde can be converted into other functional groups or used to connect to other molecular fragments, while the halogen atoms allow for the introduction of diverse substituents. This versatility has been exploited in the creation of libraries of compounds for high-throughput screening in drug discovery programs. A notable example of a related compound's utility is the use of N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide as an intermediate in the synthesis of Ribociclib, a kinase inhibitor. pharmaffiliates.com Similarly, derivatives of 5-bromopyrimidine (B23866) are essential in synthesizing compounds like reldesemtiv, a skeletal muscle activator. ossila.com

Table 1: Examples of Reactions for Synthesizing Drug-like Molecules

| Starting Material | Reagent(s) | Product Type | Potential Application |

|---|---|---|---|

| This compound | Amines | Substituted aminopyrimidines | Intermediates for various active pharmaceutical ingredients |

| This compound | Organoboron compounds (Suzuki coupling) | Aryl- or heteroaryl-substituted pyrimidines | Scaffolds for targeted therapies |

Scaffold for the Design of Kinase Inhibitors and Receptor Antagonists

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov Many approved kinase inhibitors contain a pyrimidine or a related heterocyclic core that mimics the adenine (B156593) ring of ATP, enabling them to bind to the ATP-binding site of kinases. rsc.org The aminopyrimidine framework, in particular, is a fundamental unit for binding to the hinge region of kinases. nih.gov

This compound serves as an excellent starting point for creating libraries of potential kinase inhibitors. The chloro group can be displaced by various amines to generate a series of N-substituted aminopyrimidines, a key interaction motif for many kinase inhibitors. The bromo group can then be used in palladium-catalyzed cross-coupling reactions to introduce larger, often aromatic, substituents that can occupy other pockets in the kinase active site, thereby increasing potency and selectivity. ossila.com The aldehyde functionality offers a third point of diversification, allowing for the introduction of solubilizing groups or additional binding elements. This systematic approach allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Development of Novel Heterocyclic Scaffolds for Drug Discovery Research

The reactivity of this compound facilitates the construction of novel and complex heterocyclic systems. The aldehyde can undergo condensation reactions with binucleophiles to form fused ring systems. For example, reaction with hydrazines can lead to pyrazolopyrimidines, while reaction with amidines can yield imidazopyrimidines. These new heterocyclic scaffolds can possess unique three-dimensional shapes and electronic properties, making them attractive for targeting a wide range of biological targets beyond kinases. The ability to generate diverse and novel molecular frameworks from a single, readily accessible starting material is a significant advantage in modern drug discovery, where chemical diversity is paramount for finding new therapeutic agents. biorxiv.org

Role in Agrochemical Development

The application of pyrimidine derivatives extends beyond pharmaceuticals into the realm of agrochemicals, where they form the basis of many commercially successful products.

Building Block for the Synthesis of Herbicides and Fungicides

While specific examples for this compound in commercial agrochemicals are not widely documented, the pyrimidine core is a known toxophore in this area. Related structures, such as 5-bromo-2-chloropyridine, are used in the synthesis of herbicides like Fluazifop-p-butyl and fungicides like Azoxystrobin. nbinno.com The synthetic utility demonstrated in medicinal chemistry is directly transferable to the design and synthesis of new agrochemicals. The bromo and chloro substituents on the pyrimidine ring can be manipulated to control the biological activity, selectivity, and environmental persistence of the resulting compounds. The aldehyde group can be transformed into various functionalities that can enhance the herbicidal or fungicidal properties of the molecule.

Table 2: Potential Agrochemical Derivatives from this compound

| Derivative Type | Synthetic Transformation | Potential Use |

|---|---|---|

| Substituted pyrimidine ethers | Nucleophilic substitution of the chloro group with alcohols | Herbicide, Fungicide |

| Pyrimidine-based oximes | Condensation of the aldehyde with hydroxylamines | Herbicide, Fungicide |

Contributions to Advanced Materials Science

The unique electronic and structural features of this compound also make it a candidate for applications in materials science. The electron-deficient nature of the pyrimidine ring, combined with the potential for extensive conjugation through derivatization, suggests its utility in the development of novel organic electronic materials.

For instance, related fluorinated pyrimidines are used to create "push-pull" molecules, where the pyrimidine acts as an electron-withdrawing 'pull' moiety. ossila.com Such molecules can have interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The bromo and chloro groups on this compound provide synthetic handles to incorporate this unit into larger polymeric structures, potentially leading to the creation of conductive polymers or materials with tailored optical properties. While this area of application is less explored than its role in life sciences, the fundamental chemical properties of the compound suggest significant potential.

Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 Chloropyrimidine 4 Carbaldehyde and Its Derivatives

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of novel compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the connectivity and electronic environment of the atoms within 5-Bromo-2-chloropyrimidine-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, the spectra are expected to be simple and highly informative.

The ¹H NMR spectrum is predicted to show two distinct singlets. The most downfield signal, typically in the range of 9.9-10.5 ppm, is characteristic of the aldehyde proton (-CHO). The second singlet, corresponding to the lone proton on the pyrimidine (B1678525) ring (H-6), is expected to appear significantly downfield due to the electron-withdrawing effects of the adjacent nitrogen atom, the chlorine at C-2, and the bromine at C-5. Its chemical shift would likely be observed around 9.0 ppm.

The ¹³C NMR spectrum provides insight into the carbon framework. The carbon of the aldehyde group (C=O) is expected to be the most deshielded, appearing around 190 ppm. The carbons of the pyrimidine ring are influenced by the substituents. The carbon atom C-6, bonded to the only hydrogen, would be influenced by the adjacent nitrogen and the aldehyde group. The halogen-substituted carbons, C-2 and C-5, are expected at chemical shifts influenced by the high electronegativity of chlorine and the heavy atom effect of bromine. C-4, bearing the aldehyde, would also be significantly downfield.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) in ppm. Data is inferred based on known values for 5-Bromo-2-chloropyrimidine (B32469) and standard substituent effects.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aldehyde H | 9.9 - 10.5 | Singlet | CHO |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aldehyde C | ~190 | C=O |

| Ring C-2 | ~162 | C-Cl |

| Ring C-4 | ~160 | C-CHO |

| Ring C-6 | ~158 | C-H |

| Ring C-5 | ~120 | C-Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions. The IR spectrum of this compound is expected to be dominated by the strong absorption of the aldehyde group and the characteristic vibrations of the pyrimidine ring.

A strong, sharp absorption band between 1700 and 1720 cm⁻¹ is the most definitive feature, corresponding to the C=O stretching vibration of the aromatic aldehyde. Additionally, two weaker bands are expected near 2850 and 2750 cm⁻¹ for the C-H stretching of the aldehyde group (Fermi doublets). The spectrum would also display characteristic C=N and C=C stretching vibrations of the pyrimidine ring in the 1500-1600 cm⁻¹ region. Vibrations corresponding to C-Cl and C-Br stretches would be found in the fingerprint region at lower wavenumbers.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~3050 | Medium-Weak | Aromatic C-H Stretch (Ring H-6) |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi Doublet) |

| 1700 - 1720 | Strong, Sharp | Aldehyde C=O Stretch |

| 1500 - 1600 | Medium-Strong | Aromatic Ring C=C and C=N Stretches |

| 1000 - 1200 | Medium | Ring Breathing Modes |

| 600 - 800 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₅HBrClN₂O), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and two bromine isotopes (⁷⁹Br and ⁸¹Br).

The calculated monoisotopic mass is approximately 219.9 g/mol . The mass spectrum would exhibit a complex cluster of peaks for the molecular ion, with the most abundant peaks corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, reflecting the natural abundances of the halogen isotopes. Common fragmentation pathways in electron ionization (EI-MS) would likely involve the initial loss of the aldehyde group (-CHO), a halogen atom (Br or Cl), or small neutral molecules like CO or N₂.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state. nih.gov It allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular forces that govern crystal packing. Although a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 5-bromo-2-chloropyrimidin-4-amine, allows for well-founded predictions.

Molecular Conformation and Geometrical Parameters in the Crystalline State

Based on related structures, the pyrimidine ring in this compound is expected to be essentially planar. The substituents—bromine, chlorine, and the aldehyde group—would lie in or very close to the plane of the ring. The aldehyde group's conformation (its rotation relative to the pyrimidine ring) would likely be influenced by minimizing steric hindrance with the adjacent bromine atom and potential intramolecular interactions with the ring nitrogen. The C-C and C-N bond lengths within the pyrimidine ring will exhibit values intermediate between single and double bonds, characteristic of an aromatic system.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state packing of this compound would be dictated by a combination of non-covalent interactions.

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), the aldehyde oxygen and the two pyrimidine nitrogen atoms are potential hydrogen bond acceptors. They can interact with weak C-H donors from neighboring molecules, forming a network of C-H···O and C-H···N interactions to stabilize the crystal lattice.

Halogen Bonding: A key interaction expected in the crystal structure is halogen bonding. wikipedia.org This is a non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) is attracted to a nucleophilic site on an adjacent molecule. nih.govyoutube.com In this compound, both the C-Br and C-Cl bonds can act as halogen bond donors. The electron-withdrawing pyrimidine ring enhances the positive σ-hole on both bromine and chlorine. These halogens could form stabilizing contacts with the lone pairs of the pyrimidine nitrogen atoms or the aldehyde oxygen atom of neighboring molecules (C-Br···N, C-Cl···N, C-Br···O, or C-Cl···O). The strength of these interactions typically follows the trend I > Br > Cl. nih.gov These directional interactions play a crucial role in crystal engineering and the design of supramolecular assemblies. princeton.edu

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting and understanding the properties of molecules like this compound.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. cuny.edu For this compound, DFT calculations can provide valuable insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The calculated distribution of electrostatic potential on the molecular surface would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atom of the aldehyde and the nitrogen atoms of the pyrimidine ring are expected to be nucleophilic sites, while the carbon atom of the aldehyde and the carbon atoms bonded to the halogens would be electrophilic centers.

The energy and composition of the HOMO and LUMO are key determinants of a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap can be correlated with chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the pyrimidine ring and the lone pairs of the halogen and oxygen atoms, while the LUMO is expected to be centered on the pyrimidine ring and the aldehyde group.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations for a Representative Halogenated Pyrimidine Aldehyde

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -7.0 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | ~ -2.5 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicator of chemical reactivity and electronic transitions |

| Dipole Moment | > 2.0 D | Indicates significant molecular polarity |

Note: These are illustrative values based on general trends for similar molecules and would need to be confirmed by specific calculations for this compound.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, it provides a graphical representation of the molecular shape and its environment.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds and halogen bonds.

Table 3: Illustrative Quantitative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Pyrimidine

| Contact Type | Percentage Contribution | Description |

| H···H | 40-50% | Van der Waals interactions |

| C···H / H···C | 20-25% | Weak hydrogen bonds and van der Waals forces |

| N···H / H···N | 10-15% | Hydrogen bonding |

| O···H / H···O | 5-10% | Hydrogen bonding |

| Halogen···H | 5-10% | Halogen-hydrogen interactions |

Note: The percentages are representative and would vary for the specific crystal structure of this compound.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 5-Bromo-2-chloropyrimidine-4-carbaldehyde

The current research landscape for this compound is nascent, with the compound being recognized primarily as a potential building block in synthetic chemistry. Its availability is noted through chemical suppliers, which provide basic structural and property data. The molecule possesses a highly functionalized pyrimidine (B1678525) core, featuring three distinct reactive sites: an aldehyde group, a replaceable chlorine atom, and a bromine atom suitable for cross-coupling reactions. smolecule.com This trifunctional nature makes it an attractive, yet largely unexplored, scaffold.

While direct studies on the synthesis and application of this compound are not extensively documented in peer-reviewed literature, the research on related pyrimidine derivatives is vast. Pyrimidine scaffolds are central to numerous therapeutic agents and advanced materials. researchgate.nettandfonline.com The existing knowledge base is therefore primarily built on extrapolation from the well-established chemistry of its parent compound, 5-bromo-2-chloropyrimidine (B32469), and the general reactivity of aromatic aldehydes. The potential for this compound in medicinal chemistry is suggested by the broad biological activities—such as anti-inflammatory and anticancer properties—of other functionalized pyrimidines. smolecule.comguidechem.com The field is currently positioned at the stage of recognizing its potential, rather than having a deep body of experimental results for this specific molecule.

Identification of Unexplored Synthetic Avenues and Methodological Innovations

The synthesis of this compound is not yet standardized in published literature, presenting a clear opportunity for methodological development. Key unexplored avenues include:

Direct Formylation Strategies: The most direct route to this aldehyde would involve the formylation of 5-bromo-2-chloropyrimidine. The Vilsmeier-Haack reaction, a classic method for formylating electron-rich heterocycles using a reagent generated from phosphorus oxychloride and dimethylformamide, stands out as a primary candidate for investigation. ijpcbs.comwikipedia.org Optimizing conditions for this reaction to achieve high regioselectivity and yield at the C4 position would be a significant contribution. Research could focus on comparing different Vilsmeier-type reagents and reaction conditions to establish a robust and scalable protocol. nih.gov

Oxidation of the Corresponding Alcohol: An alternative pathway involves the synthesis of the precursor alcohol, (5-bromo-2-chloropyrimidin-4-yl)methanol, followed by its selective oxidation to the aldehyde. uni.lu This route opens up exploration into a wide array of modern, mild oxidation reagents (e.g., PCC, DMP, or Swern oxidation) to find a method that avoids over-oxidation or side reactions with the sensitive halogen substituents.

Innovative One-Pot Procedures: Future research could target the development of more efficient, one-pot syntheses starting from simpler pyrimidine precursors. For instance, a sequence involving the bromination and chlorination of a 4-methylpyrimidine (B18481) followed by selective oxidation of the methyl group could streamline the process. Furthermore, innovations in flow chemistry could be applied to the synthesis of the key intermediate, 5-bromo-2-chloropyrimidine, to improve safety and efficiency over traditional batch methods which use hazardous reagents like bromine and phosphorus oxychloride. google.com

Prospective Emerging Applications in Chemical Synthesis and Materials Science

The unique arrangement of functional groups on the this compound scaffold makes it a versatile precursor for a variety of advanced applications.

In Chemical Synthesis: The aldehyde group serves as a handle for a multitude of transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures. The differential reactivity of the chloro and bromo substituents allows for sequential, site-selective modifications. For example, the more labile chlorine atom can undergo nucleophilic aromatic substitution (SNAr), while the bromine atom is preserved for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig). smolecule.com This orthogonality is highly valuable for building diverse compound libraries.

In Materials Science: Functionalized pyrimidines are gaining traction in materials science. researchgate.net The electron-deficient nature of the pyrimidine ring, enhanced by the withdrawing effects of the halogen and aldehyde groups, suggests potential applications in organic electronics. Derivatives could be synthesized to create push-pull chromophores for non-linear optics or as components in organic light-emitting diodes (OLEDs). researchgate.net The ability to form extended conjugated systems via cross-coupling at the bromine position could lead to novel conductive polymers or materials with interesting photophysical properties.

Potential for Rational Design of Novel Chemical Entities Based on the Scaffold

The this compound scaffold is an ideal starting point for the rational design of new bioactive molecules, particularly kinase inhibitors, which often feature a substituted pyrimidine core. guidechem.com

Structure-Based Drug Design: The pyrimidine ring can act as a bioisostere for a phenyl ring or as a "hinge-binding" motif that interacts with the backbone of protein kinases. The three functional groups offer precise vectors for modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

The 2-chloro position can be substituted with various amine-containing fragments to occupy specific pockets in an enzyme's active site.

The 5-bromo position allows for the introduction of larger aryl or heteroaryl groups via Suzuki or Stille coupling to target solvent-exposed regions or allosteric sites.

The 4-carbaldehyde group can be converted into other functional groups (e.g., amines, oximes, hydrazones) to form additional hydrogen bonds or other key interactions with a biological target.

This modularity allows medicinal chemists to systematically explore the chemical space around the pyrimidine core to develop potent and selective inhibitors for therapeutic targets in oncology, immunology, and virology. tandfonline.com The vast number of commercially available amines and boronic acids that can be coupled to this scaffold makes it a powerful platform for generating novel chemical entities with tailored biological functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.